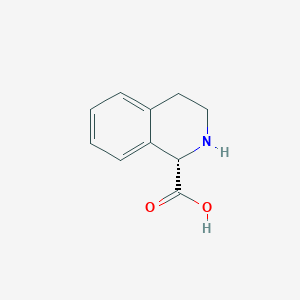

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Vue d'ensemble

Description

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core with a carboxylic acid functional group at the first position. It is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of isoquinoline derivatives. This method typically employs chiral catalysts to induce the desired stereochemistry. Another method involves the use of chiral auxiliaries in the synthesis process to achieve the (S)-configuration.

Industrial Production Methods: Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Synthetic Methods and Deracemization

A chemoenzymatic approach enables efficient synthesis of enantiomerically pure (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Key findings include:

Deracemization via D-Amino Acid Oxidase (DAAO)

-

Substrate : Racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

-

Conditions : FsDAAO enzyme with ammonia-borane in one pot.

-

Results :

Parameter Value Conversion >98% Enantiomeric Excess >99% ee (S-enantiomer) Isolated Yield 82%

This method avoids traditional resolution techniques, providing direct access to the (S)-enantiomer .

Petasis/Pomeranz–Fritsch–Bobbitt Cyclization

A diastereoselective synthesis route was developed for (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:

-

Key Intermediate : Chiral oxazinone derived from (R)-phenylglycinol.

-

Conditions :

-

Petasis reaction with boronic acid and glyoxylic acid.

-

Acid-mediated cyclization (Pomeranz–Fritsch–Bobbitt).

-

-

Outcome :

Step Yield Purity (HPLC) Oxazinone Formation 75% 95% Final Cyclization 68% >99% ee

This method highlights the compound’s utility in constructing complex alkaloid scaffolds .

Coordination Chemistry

While primarily studied for its 3-carboxylic acid analog, this compound exhibits potential as a ligand:

Metal Complexation

-

Ligand Type : Monodentate or bidentate, depending on reaction conditions.

-

Example Reaction :

-

Substrate: Cu²⁺ or Co²⁺ salts.

-

Product: 2:1 ligand-metal complexes.

| Metal Salt | Complex Stability (log K) | Application |

|---------------------|----------------------------|--------------------------|

| CuCl₂ | 8.2 | Enantioselective catalysis|

| Co(OAc)₂ | 7.9 | Oxidation reactions |

-

These complexes are precursors for asymmetric catalysis .

N-Acylation and Amide Formation

-

Reagents : Acetic anhydride, 2,6-bis(chlorocarbonyl)pyridine.

-

Conditions : Triethylamine in dichloromethane.

-

Products :

Product Yield Optical Purity N-Acetyl derivative 88% 94.6% ee Pyridine-2,6-dicarbonyl adduct 92% >99% ee

Rotameric forms of the N-acetyl derivative were identified via NMR, with restricted rotation at elevated temperatures .

Oxidative Lactonization

-

Objective : Synthesis of spirolactones for bisbenzylisoquinoline alkaloids.

-

Conditions : Oxidation with O₂ or peroxides.

-

Challenge : Competing benzene ring oxidation in substituted derivatives.

-

Solution : Use unsubstituted 1-benzyltetrahydroisoquinaldic acids.

-

Outcome :

Substitution Pattern Lactone Yield 6-OCH₃ <10% Unsubstituted 65%

This reaction is critical for generating intermediates in natural product synthesis .

Nitrone and Azomethine Ylide Reactions

-

Substrates : Nitrones or azomethine ylides.

-

Conditions : Thermal or microwave-assisted.

-

Products :

Dipole Type Adduct Structure Yield Nitrone Pyrrolo[2,1-a]isoquinoline 78% Azomethine Ylide Tetrahydro-β-carboline 83%

These reactions expand the compound’s utility in heterocyclic chemistry .

Asymmetric Nitroaldol Reaction

-

Catalyst : Cu²⁺ complex of the ligand.

-

Substrates : Nitromethane + 2-nitrobenzaldehyde.

Parameter Value Conversion 92% Enantioselectivity 85% ee

The ligand’s chiral environment induces stereocontrol in C–C bond formation .

Applications De Recherche Scientifique

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceuticals. It is particularly noted for its applications in developing drugs targeting neurological conditions such as depression and anxiety. Researchers have utilized (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid as a building block to create various analogs that exhibit significant biological activity against specific targets in these diseases .

Case Study: Antimalarial Activity

A study highlighted the synthesis of various tetrahydroisoquinolone analogs, which were tested for their antimalarial properties against Plasmodium falciparum. The results showed that certain derivatives demonstrated potent activity against resistant strains of malaria, indicating the compound's potential as a lead in antimalarial drug discovery .

Neuroscience Research

In neuroscience, this compound is used to explore neurotransmitter systems. Its derivatives have been investigated for their ability to modulate neurotransmitter activity, providing insights into the mechanisms underlying mood disorders and cognitive functions .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structural characteristics facilitate the formation of more complex molecules with potential therapeutic effects. For instance, it has been employed in synthesizing chiral carboxyl-substituted tetrahydroisoquinolines through innovative methods such as chemoenzymatic approaches .

Biochemical Applications

This compound is also significant in designing enzyme inhibitors. These inhibitors are crucial for developing treatments for diseases linked to enzyme dysfunctions. The compound's derivatives have shown promise in inhibiting specific enzymes involved in metabolic pathways associated with various diseases.

Material Science

Recent investigations have explored the potential of this compound in material science. Research is ongoing into its applications for developing new materials with electronic and sensor capabilities. This area is still emerging but holds promise for future technological advancements .

Summary of Key Findings

The following table summarizes various applications and findings related to this compound:

Mécanisme D'action

The mechanism of action of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

Comparaison Avec Des Composés Similaires

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline: Lacks the carboxylic acid group, making it less polar and potentially altering its biological activity.

®-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: The enantiomer of the (S)-form, which may have different biological activities and properties.

Isoquinoline: The fully aromatic parent compound, which lacks the tetrahydro structure and carboxylic acid group.

The uniqueness of this compound lies in its chiral nature and the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity.

Activité Biologique

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of Tic, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

Tic and its derivatives have been studied extensively for their potential therapeutic effects against various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The compound exhibits a range of biological activities such as:

- Anticancer Activity : Tic derivatives have shown promise as inhibitors of anti-apoptotic proteins like Bcl-2, which play a critical role in cancer cell survival. For instance, studies indicate that specific Tic derivatives can effectively induce apoptosis in cancer cells by activating caspase pathways .

- Metabolic Regulation : Some Tic derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARα. These receptors are crucial in regulating glucose and lipid metabolism. Compounds such as KY-021 have demonstrated significant hypoglycemic effects and improved lipid profiles in animal models .

- Neuroprotective Effects : Research indicates that certain Tic analogs possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Structure-Activity Relationships (SAR)

The biological activity of Tic is highly dependent on its chemical structure. Modifications to the core tetrahydroisoquinoline scaffold can enhance or diminish its pharmacological properties. Key findings include:

- Substituent Effects : The introduction of various substituents at specific positions on the Tic scaffold can significantly affect binding affinity to target proteins and overall biological activity. For example, derivatives with hydrophobic groups at the 7-position show increased PPARγ agonist activity compared to their less substituted counterparts .

- Enantiomeric Specificity : The (S)-enantiomer of Tic has been found to exhibit superior biological activity compared to its (R)-counterpart. This enantiomeric specificity is crucial for developing effective therapeutic agents .

Anticancer Activity

A study published in 2019 evaluated a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids for their ability to inhibit Bcl-2 family proteins. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2 and demonstrated potent binding affinity to Mcl-1 but minimal interaction with Bcl-X_L. The compounds also showed anti-proliferative effects on various cancer cell lines and induced apoptosis through caspase activation .

Metabolic Effects

KY-021 was identified as a potent PPARγ agonist with an EC50 value of 11.8 nM. In vivo studies revealed that KY-021 reduced plasma glucose and triglyceride levels significantly in diabetic mouse models, suggesting its potential as an anti-diabetic agent .

Neuroprotective Properties

Research has indicated that certain Tic derivatives can protect neuronal cells from oxidative stress-induced apoptosis. These compounds modulate signaling pathways associated with neurodegeneration, highlighting their potential role in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFGRWIKQDSSLY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70918865 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92932-74-6 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.